1-(4-Fluorobenzenesulfonyl)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Researchers developing MMP-2 or AP-N inhibitors often face limited access to stereochemically defined, derivatizable pyrrolidine scaffolds. This cis-(2S,5R) compound, supplied at ≥95% purity, directly addresses that gap. - 5-Hydroxymethyl handle enables SAR campaigns at a locus critical for potency and selectivity modulation in sulfonyl pyrrolidine inhibitor series. - 4-Fluorobenzenesulfonyl group provides an intrinsic 19F NMR reporter for FBDD screening and binding studies. - Defined (2S,5R) stereochemistry ensures reproducible asymmetric synthesis and β-turn/PPII helix mimetic fidelity.

Molecular Formula C12H14FNO5S
Molecular Weight 303.31 g/mol
Cat. No. B13258021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzenesulfonyl)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid
Molecular FormulaC12H14FNO5S
Molecular Weight303.31 g/mol
Structural Identifiers
SMILESC1CC(N(C1CO)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O
InChIInChI=1S/C12H14FNO5S/c13-8-1-4-10(5-2-8)20(18,19)14-9(7-15)3-6-11(14)12(16)17/h1-2,4-5,9,11,15H,3,6-7H2,(H,16,17)
InChIKeyPEALVXOURMTWLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fbs-5-Hydroxymethylproline: Structural Identity & Purity


1-(4-Fluorobenzenesulfonyl)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid (CAS 1955473-91-2) is a cis-configured (2S,5R) pyrrolidine derivative with molecular formula C12H14FNO5S and molecular weight 303.31 g/mol, typically supplied at ≥95% purity. The compound features a 4-fluorobenzenesulfonyl group at the pyrrolidine 1-position and a hydroxymethyl substituent at the 5-position, distinguishing it from simpler N-arylsulfonyl proline analogs by providing an additional hydrogen-bond donor/acceptor site and a derivatizable handle. [1] It is cataloged under MDL number MFCD28714711 and is primarily offered as a screening compound or building block for medicinal chemistry research.

1 Stereochemically defined cis-(2S,5R) pyrrolidine scaffold for asymmetric synthesis
2 5-Hydroxymethyl group provides a derivatizable handle for SAR exploration
3 4-Fluorobenzenesulfonyl moiety supports 19F NMR detectability research

Fbs-5-Hydroxymethylproline vs. Generic N-Arylsulfonyl Prolines


N-Arylsulfonyl proline derivatives as a class exhibit pronounced structure-activity relationship (SAR) sensitivity to ring substitution, stereochemistry, and N-aryl electronics. [1] The 5-hydroxymethyl substituent in the target compound introduces an additional polar interaction site and alters both the conformational landscape and physicochemical properties (e.g., topological polar surface area, hydrogen-bonding capacity) relative to des-hydroxymethyl analogs such as 1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid (CAS 251096-96-5). In related sulfonyl pyrrolidine MMP-2 inhibitor series, modifications at the pyrrolidine ring position corresponding to the 5-substituent have been shown to dramatically affect both potency and selectivity profiles, demonstrating that ring functionalization is not interchangeable. [1] Therefore, simple substitution with an unsubstituted or differently substituted N-arylsulfonyl proline is expected to yield distinct biological outcomes.

Vs. Des-OH Removing 5-hydroxymethyl alters polarity and hydrogen-bonding capacity, which may shift physicochemical and target-engagement profiles.
Vs. C5-H An unsubstituted C-5 analog lacks the defined cis-2,5-disubstitution topology, potentially leading to different conformational preferences.
Vs. Non-F Non-fluorinated N-arylsulfonyl prolines do not offer a built-in 19F NMR reporter, limiting direct binding-measurement research without additional labeling.

Fbs-5-Hydroxymethylproline: Quantitative Differentiation Evidence


Enhanced TPSA & H-Bonding vs. Des-Hydroxymethyl Analog

The target compound (C12H14FNO5S, MW 303.31) possesses a 5-hydroxymethyl group that increases the topological polar surface area (TPSA) and hydrogen-bond donor/acceptor count compared to the des-hydroxymethyl comparator 1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid (CAS 251096-96-5, C11H12FNO4S, MW 273.28). Calculated TPSA for the target compound is approximately 95–100 Ų, versus approximately 75–80 Ų for the comparator, representing a ~25% increase. The target provides one additional hydrogen-bond donor (hydroxymethyl -OH) and one additional hydrogen-bond acceptor (hydroxymethyl oxygen) relative to the comparator. [1] These differences are predicted to modulate aqueous solubility, passive membrane permeability, and polar interactions with biological targets.

TPSA & H-Bonding
Data to verify
TPSA ~95–100 Ų vs ~75–80 Ų; HBD 2 vs 1; HBA 6 vs 5
Reported property difference may influence ADME screening outcomes
Calculated TPSA; no experimental logP or solubility data identified
Medicinal Chemistry Drug Design Physicochemical Property Optimization

Cis-2,5-Disubstitution Conformational Restraint

The target compound bears a defined cis-(2S,5R) configuration, with the carboxylic acid at C-2 and the hydroxymethyl group at C-5 in a cis relationship on the pyrrolidine ring. [1] This contrasts with common N-arylsulfonyl proline analogs (e.g., CAS 251096-96-5) which are monosubstituted at C-2 only and lack the additional stereocenter at C-5. The cis-2,5-disubstitution pattern imposes a specific ring pucker and spatial orientation of the C-2 and C-5 substituents that is topologically distinct. In related MMP-2 inhibitor SAR, the stereochemistry at positions analogous to C-5 has been shown to critically influence enzyme-inhibitor binding and selectivity. [2]

Stereochemical Identity
Specification review
(2S,5R) cis-configuration; two defined stereocenters
Specific diastereomer required for reproducible SAR and asymmetric synthesis
No comparative biological data for other diastereomers available
Stereochemistry Conformational Analysis Peptidomimetic Design

4-Fluorobenzenesulfonyl as 19F NMR Probe

The 4-fluorobenzenesulfonyl (Fbs) group has been established as a sensitive 19F NMR probe for studying protein conformation, ligand binding, and residue-specific modification. [1] The Fbs group exhibits distinct 19F chemical shifts depending on the chemical environment of the modified residue (e.g., imidazolium, α-NH2, ε-NH2 groups), with nine-line multiplets observable in small Fbs-amino acids and peptides. [1] The target compound, bearing the identical 4-fluorobenzenesulfonyl moiety on its pyrrolidine nitrogen, is expected to retain this 19F NMR sensitivity. Non-fluorinated N-arylsulfonyl proline analogs (e.g., N-tosyl-proline, N-benzenesulfonyl-proline) lack this 19F NMR capability, while trifluoromethyl-containing analogs exhibit different 19F chemical shift ranges and relaxation properties.

19F NMR Detection
Class-level inference
4-Fluorobenzenesulfonyl (Fbs) group; sensitive 19F chemical shift reporter
Supports 19F NMR-based protein-ligand interaction studies
Fbs-group behavior from literature; no specific target-compound 19F data
19F NMR Spectroscopy Protein Labeling Biophysical Assay Development

Fbs-5-Hydroxymethylproline: Research Application Scenarios


SAR Scaffold for MMP-2/AP-N Inhibitors

The sulfonyl pyrrolidine scaffold is a validated core for matrix metalloproteinase-2 (MMP-2) and aminopeptidase N (AP-N) inhibitor design, with nanomolar-potency compounds reported (e.g., LY52, IC₅₀ = 0.95 ± 0.09 μM against MMP-2; compounds 6a–d more potent than LY52). [1] The 5-hydroxymethyl substituent of the target compound provides a synthetic handle for introducing diverse functional groups at the pyrrolidine 5-position, a locus known to influence MMP-2/AP-N selectivity in analogous series. [1] Procurement of this specific 5-hydroxymethyl intermediate enables SAR campaigns that probe the effect of 5-position derivatization on potency and selectivity, which is not feasible with des-hydroxymethyl analogs (e.g., CAS 251096-96-5).

Peptidomimetic Building Block with Defined Topology

The cis-(2S,5R) stereochemistry of the target compound imposes spatial constraints that mimic β-turn or polyproline helix conformations relevant to peptidomimetic design. [1] The 5-hydroxymethyl group can serve as a side-chain mimetic or be further elaborated to introduce diverse side-chain analogs. The well-defined stereochemistry is critical for reproducible asymmetric synthesis and for generating compound libraries where stereochemical integrity must be maintained. [1] This compound offers access to disubstituted pyrrolidine chemical space that is not accessible from monosubstituted N-arylsulfonyl proline building blocks (e.g., CAS 251096-96-5).

19F NMR Probe for Protein-Ligand Interaction Studies

The 4-fluorobenzenesulfonyl moiety provides a built-in 19F NMR reporter group, enabling direct detection of the compound or its conjugates in complex biological matrices without additional labeling. [1] This is particularly valuable for fragment-based drug discovery (FBDD) screening, where 19F NMR is used to detect weak ligand-protein interactions, and for studying the binding mode of sulfonyl pyrrolidine-based inhibitors to their target proteins. [1] Non-fluorinated N-arylsulfonyl proline analogs lack this capability, making the target compound a strategically advantageous choice for biophysical assay development.

Application
Selection Property
Validation Focus
MMP-2/AP-N Inhibitor SAR Studies
5-Hydroxymethyl derivatization handle
Selectivity profiling against MMP-2/AP-N
Peptidomimetic Design
cis-(2S,5R) scaffold topology
Conformational mimicry of turn/helix motifs
Biophysical Assay Development
Built-in 19F NMR reporter (Fbs)
19F NMR-based binding assay validation
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